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61970-00-1

ATP quantification Cell viability assays Kinase activity assays

Researchers requiring consistent, ATP-dependent bioluminescent readouts face sensitivity loss and multiplex incompatibility when substituting reporter enzymes. Firefly luciferase (CAS 61970-00-1), a recombinant 62 kDa monomeric enzyme from Photinus pyralis, resolves this by combining strict ATP dependence, an exceptionally high quantum yield (0.88), and red-shifted 560 nm emission. • Dual-luciferase normalization: orthogonal substrate specificity enables sequential measurement with Renilla luciferase as internal control. • ATP quantification: detection limit below 10⁻¹² mol ATP for viable cell counting. • In vivo imaging: 560 nm emission penetrates several centimeters of tissue with superior signal-to-background ratios. • HTS compatibility: sustained glow half-life (0.5-6 h) enables batch-plate processing without injectors.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
CAS No. 61970-00-1
Cat. No. B612618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name61970-00-1
CAS61970-00-1
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCC(C)C(CO)NC1=NN2C(=NC=C2C3=CC=C(C=C3)C#N)C=C1
InChIInChI=1S/C18H19N5O/c1-12(2)15(11-24)21-17-7-8-18-20-10-16(23(18)22-17)14-5-3-13(9-19)4-6-14/h3-8,10,12,15,24H,11H2,1-2H3,(H,21,22)
InChIKeyCQZVJEKKNHOFNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Firefly Luciferase – Overview and Procurement


The compound with CAS number 61970-00-1 is firefly luciferase (EC 1.13.12.7), a bioluminescent enzyme derived from Photinus pyralis that catalyzes the oxidation of D-luciferin in the presence of ATP, Mg²⁺, and molecular oxygen to produce yellow-green light with peak emission at 560 nm [1]. This ATP-dependent reaction forms the basis for its widespread use as a reporter gene in gene expression studies and for highly sensitive ATP quantification . The enzyme is a 62 kDa monomeric protein and is commercially available as a recombinant protein expressed in E. coli with specific activities typically reported in the range of ≥2×10¹⁰ to ≥3.5×10¹¹ RLU/mg protein [2].

1 Reporter gene-expression analysis with dual-luciferase normalization
2 ATP quantification and cell-viability assay workflows
3 Non-invasive whole-animal bioluminescence imaging studies

Why Firefly Luciferase Cannot Be Substituted


While several luciferase enzymes are commercially available for bioluminescence applications, they are not interchangeable. Firefly luciferase (CAS 61970-00-1) distinguishes itself through its unique ATP dependence, which enables ATP quantification with detection limits as low as 10⁻¹⁵ moles [1], a feature absent in Renilla luciferase [2]. Additionally, the emission spectrum (560 nm) and substrate specificity of firefly luciferase allow for multiplexing with Renilla luciferase (480 nm) in dual-reporter assays without cross-reactivity [3]. Compared to bacterial luciferase, firefly luciferase exhibits approximately 100-fold higher light generation efficiency, providing superior sensitivity for gene expression analysis [4]. Generic substitution with alternative luciferases or reporter genes would therefore compromise assay performance, multiplexing capability, or specific quantification functionality, underscoring the need for precise procurement based on experimental requirements.

Dimension
Firefly Luciferase
Alternative Luciferases
Substrate–cofactor system
D-Luciferin + ATP/Mg²⁺ required
Renilla/Gaussia use coelenterazine without ATP; assay design may not transfer directly
Emission profile
Red-shifted emission supports tissue penetration
Blue-shifted emission may limit imaging depth in whole-animal studies
Signal kinetics
Sustained glow over hours enables batch processing
Flash-type decay may require injection-capable readers and tight timing

Comparator-Based Differentiation Evidence


Quantum Yield Advantage

Firefly luciferase (CAS 61970-00-1) uniquely requires ATP for light emission, enabling direct ATP quantification with detection limits as low as 10⁻¹⁵ moles [1]. In contrast, Renilla luciferase does not require ATP and cannot be used for ATP measurement [2]. This ATP dependence provides a functional advantage for cell viability and metabolism studies.

Quantum Yield
Cross-study comparable
0.88 vs 0.055
16-fold higher
Supports detection sensitivity review in low-abundance target assays
In vitro; firefly D-luciferin+ATP vs Renilla coelenterazine
ATP quantification Cell viability assays Kinase activity assays

Red-Shifted Emission for Deep Tissue Imaging

Firefly luciferase produces light with approximately 100-fold greater efficiency than bacterial luciferase, resulting in significantly faster signal generation and higher sensitivity [1]. A direct comparison of detection limits revealed that firefly luciferase can detect 0.05 amol of target, whereas bacterial luciferase requires 5 amol [2].

Emission Wavelength
Class-level inference
560 nm vs 480 nm
Red-shifted emission
Supports whole-animal imaging studies requiring organ-level resolution
In vivo mouse imaging; tissue absorption lower at 560 nm
Reporter gene assays Gene expression analysis Bioluminescence imaging

ATP-Dependent Multiplex and Viability Assays

Firefly luciferase exhibits a significantly lower background signal compared to fluorescent proteins like GFP due to the absence of cellular autofluorescence in bioluminescence assays [1]. This results in a high signal-to-noise ratio, enabling the detection of subtle changes in gene expression.

Cofactor Requirement
Supporting evidence
ATP, Mg²⁺, O₂ required vs O₂ only
Supports cell-viability assay context and orthogonal dual-reporter design
Standard luciferase activity buffer conditions
Reporter gene assays Gene expression analysis High-throughput screening

Sustained Glow Kinetics for High-Throughput Screening

Firefly luciferase emits yellow-green light with a peak at 560 nm , while Renilla luciferase emits blue light at 480 nm [1]. This spectral separation, combined with distinct substrate requirements, allows for sequential measurement of both enzymes in the same sample without cross-talk.

Signal Half-Life
Class-level inference
0.5–6 h vs 2–15 min
10- to 100-fold longer
Supports batch-plate processing workflow for high-throughput screening
Formulation-dependent; 96-well plate, glow-type reagents
Dual-luciferase assays Normalization High-throughput screening

Substrate Biodistribution and Serum Stability

A direct comparison of commercially available crystalline native and recombinant firefly luciferases found that the two forms exhibited indistinguishable responses to variations in ATP and luciferin concentrations and to omission of reaction components [1]. The native enzyme had a slightly higher specific activity but was more sensitive to trypsin degradation.

Substrate Stability
Class-level inference
D-Luciferin serum-stable vs coelenterazine rapid oxidation
Supports systemic in vivo study design with reported signal-to-background advantage
IV/IP injection in mice; D-luciferin crosses blood-brain barrier
Enzyme sourcing Assay reproducibility Recombinant protein production

Optimal Application Scenarios


Dual-Luciferase Reporter Assays

Due to its 100-fold higher detection sensitivity compared to bacterial luciferase (0.05 amol vs. 5 amol detection limit), 61970-00-1 is the enzyme of choice for quantifying low-level gene expression from weak promoters or in limited cell populations. This sensitivity advantage ensures reliable signal detection above background, which is critical for accurate transcriptional regulation studies [1].

ATP-Based Cell Viability Assays

The unique ATP dependence of firefly luciferase, enabling ATP detection down to 10⁻¹⁵ moles, makes 61970-00-1 indispensable for assays measuring cellular ATP levels as an indicator of cell viability, proliferation, or cytotoxicity. It is also essential for coupled assays monitoring ATP-consuming or ATP-generating enzyme activities, such as kinases and ATPases [2].

Non-Invasive In Vivo Imaging

The 560 nm emission of firefly luciferase, spectrally distinct from Renilla luciferase (480 nm), allows for multiplexed assays where firefly luciferase reports experimental promoter activity and Renilla luciferase serves as an internal control. This dual-reporter format normalizes for transfection efficiency and cell number, significantly improving data reliability in high-throughput drug screening and functional genomics studies [3].

Application
Selection Property
Validation Focus
Dual-luciferase reporter assays
Orthogonal substrate and cofactor specificity
Transfection normalization review
ATP-based cell-viability assays
Strict ATP-dependent luminescence
Luminescence-viability correlation
Non-invasive in vivo imaging
Red-shifted emission and stable substrate biodistribution
Tissue-depth signal review
High-throughput screening
Sustained glow kinetics over hours
Batch-processing compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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